molecular formula C7H7BrN2O B3045772 1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide CAS No. 1134943-27-3

1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide

Cat. No.: B3045772
CAS No.: 1134943-27-3
M. Wt: 215.05 g/mol
InChI Key: HUFZGLLCNHXTMX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. It is often used as a building block in organic synthesis and has various applications in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2-aminopyridine and ethyl acetoacetate.

    Cyclization: The key step involves the cyclization of the starting materials to form the pyrrolopyridine core. This can be achieved through a series of reactions including condensation, cyclization, and oxidation.

    Hydrobromide Formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the pyrrole ring, using reagents such as alkyl halides or acyl chlorides.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds, particularly in the design of kinase inhibitors and other enzyme inhibitors.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.

    Materials Science:

    Chemical Synthesis: The compound serves as a versatile building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide can be compared with other similar compounds such as:

    1H-Pyrrolo[2,3-b]pyridin-5-ol: This compound has a similar fused ring system but differs in the position of the nitrogen atom in the pyridine ring.

    1H-Pyrrolo[3,2-b]pyridin-4-ol: This compound has a hydroxyl group at a different position on the pyridine ring.

    1H-Pyrrolo[2,3-b]pyridin-5-ylamine: This compound has an amine group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1,4-dihydropyrrolo[3,2-b]pyridin-5-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.BrH/c10-7-2-1-5-6(9-7)3-4-8-5;/h1-4,8H,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFZGLLCNHXTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1NC=C2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646699
Record name 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134943-27-3
Record name 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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